4-Methoxytoluene-2,5-diamine hydrochloride is an aromatic amine compound with the chemical formula C₈H₁₁ClN₂O. It is characterized by the presence of a methoxy group and two amino groups attached to a toluene ring. This compound is primarily utilized in the cosmetic industry, particularly in hair dye formulations, due to its ability to impart color and stability to products. Its structural properties allow it to participate in various
4-Methoxytoluene-2,5-diamine hydrochloride can undergo several chemical transformations:
Research indicates that 4-Methoxytoluene-2,5-diamine hydrochloride exhibits various biological activities:
The synthesis of 4-Methoxytoluene-2,5-diamine hydrochloride typically involves:
These steps can vary based on desired purity and yield requirements.
4-Methoxytoluene-2,5-diamine hydrochloride has several applications:
Interaction studies have focused on:
Several compounds are structurally or functionally similar to 4-Methoxytoluene-2,5-diamine hydrochloride. Below is a comparison highlighting their uniqueness:
The uniqueness of 4-Methoxytoluene-2,5-diamine hydrochloride lies in its balance between effective dyeing properties and relative safety compared to other aromatic amines used in hair dyes. Its methoxy substitution enhances solubility and reactivity, making it particularly advantageous for cosmetic applications.
4-Methoxytoluene-2,5-diamine hydrochloride represents a significant aromatic diamine compound with the molecular formula C₈H₁₃ClN₂O and molecular weight of 188.65 grams per mole [1]. The compound, systematically named 2-methoxy-5-methylbenzene-1,4-diamine hydrochloride, features a benzene ring substituted with methoxy, methyl, and two amine groups, combined with a hydrochloride counterion [1]. The synthesis of this compound involves multiple methodological approaches, each with distinct advantages for different production scales and requirements [2].
Industrial production of 4-methoxytoluene-2,5-diamine hydrochloride employs optimized synthetic routes designed to maximize yield and purity while maintaining cost-effectiveness . These protocols typically utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality . The industrial approaches are characterized by their scalability and ability to handle large quantities of starting materials efficiently .
The diazotization-coupling pathway represents a fundamental industrial approach for synthesizing 4-methoxytoluene-2,5-diamine hydrochloride [1] [9]. This methodology involves the formation of diazonium salts as key intermediates, which are subsequently coupled with appropriate nucleophiles to generate the desired diamine structure [9] [10].
The diazotization process typically commences with the treatment of 4-methoxyaniline (para-anisidine) with hydrochloric acid and sodium nitrite at temperatures maintained between negative five and zero degrees Celsius [1]. This reaction generates the corresponding diazonium salt intermediate, which exhibits characteristic stability under controlled conditions [9]. The diazonium salt formation follows first-order kinetics with respect to the aniline substrate [9].
Subsequent coupling reactions involve the treatment of the diazonium intermediate with reducing agents such as tin(II) chloride or alternative metallic reductants [1]. The reduction step typically requires careful temperature control and pH adjustment to prevent decomposition of the sensitive diazonium species [9]. Industrial protocols often employ titanium(III)-mediated coupling systems, which demonstrate enhanced selectivity and improved yields under dilute aqueous conditions [9].
The coupling process involves the addition of the diazonium salt solution to a vigorously stirred mixture containing the coupling partner in degassed water, typically maintained under inert atmosphere conditions [9]. Reaction completion is monitored through analytical techniques, with typical reaction times ranging from seven to fifteen minutes depending on substrate concentration and temperature [9].
Table 1: Diazotization-Coupling Reaction Conditions
| Parameter | Optimal Range | Industrial Standard |
|---|---|---|
| Temperature (°C) | -5 to 0 | -2 ± 1 |
| Reaction Time (min) | 7-15 | 10-12 |
| pH | 1.5-2.5 | 2.0 ± 0.2 |
| Diazonium Salt Concentration (M) | 0.8-1.2 | 1.0 |
| Yield (%) | 75-85 | 80-82 |
Catalytic hydrogenation represents an alternative industrial methodology for producing 4-methoxytoluene-2,5-diamine hydrochloride [12] [19]. This approach typically involves the reduction of corresponding nitro-substituted precursors using heterogeneous catalysts under controlled hydrogen pressure and temperature conditions [12] [21].
The hydrogenation process commonly employs palladium-on-carbon catalysts with typical loadings ranging from five to ten percent by weight [19]. Industrial operations utilize high-pressure reactors capable of maintaining hydrogen pressures between twenty and fifty bar, with reaction temperatures controlled between fifty and eighty degrees Celsius [12] .
The reduction of 2,5-dinitrotoluene derivatives to the corresponding diamines follows established kinetic parameters, with reaction rates exhibiting first-order dependence on substrate concentration and zero-order dependence on hydrogen pressure under saturated conditions [21]. Industrial protocols typically achieve complete conversion within four to six hours under optimized conditions .
Catalyst selection plays a crucial role in determining reaction selectivity and yield [21]. Palladium-based catalysts demonstrate superior performance compared to nickel or platinum alternatives, exhibiting enhanced tolerance to methoxy substituents and reduced tendency toward over-reduction [21]. The incorporation of promoters such as zirconium oxide can further improve catalyst dispersion and activity [21].
Table 2: Catalytic Hydrogenation Parameters
| Catalyst System | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Palladium/Carbon (10%) | 50-60 | 30-40 | 4-5 | 88-92 |
| Palladium/Carbon (5%) | 60-70 | 40-50 | 5-6 | 85-89 |
| Palladium/Zirconia/Silica | 45-55 | 25-35 | 3-4 | 90-94 |
Laboratory-scale synthesis of 4-methoxytoluene-2,5-diamine hydrochloride employs modified versions of industrial protocols, adapted for smaller quantities and enhanced analytical control [16] [17]. These methods prioritize reaction monitoring and product characterization over throughput considerations [25].
Small-scale diazotization reactions typically utilize glass apparatus with precise temperature control systems [17]. The reaction medium consists of aqueous hydrochloric acid solutions with concentrations adjusted to maintain optimal pH conditions throughout the process [17]. Laboratory protocols often incorporate real-time monitoring through spectroscopic techniques to track conversion and identify potential side reactions [17].
The reduction phase in laboratory settings frequently employs sodium borohydride or lithium aluminum hydride as alternative reducing agents to the tin-based systems used industrially [25]. These reagents offer improved selectivity and easier handling in small-scale operations, although they require anhydrous conditions and careful solvent selection [25].
Alternative laboratory approaches include the direct amination of methoxytoluene derivatives using ammonia or primary amine sources under elevated temperature and pressure conditions [8] [15]. These methods utilize specialized pressure vessels capable of maintaining reaction temperatures between one hundred and one hundred fifty degrees Celsius while accommodating ammonia pressures up to twenty bar [15].
Telescoping synthesis protocols have been developed for laboratory applications, combining multiple reaction steps in a single reaction vessel without isolation of intermediates [8] [15]. These approaches reduce material losses and improve overall efficiency while maintaining product purity standards suitable for analytical characterization [15].
Purification of 4-methoxytoluene-2,5-diamine hydrochloride requires specialized techniques to address the compound's amphiphilic nature and tendency to form multiple salt forms [16] [20]. The presence of both amine and methoxy functionalities creates unique challenges in separation and crystallization processes [20] [24].
Crystallization represents the primary purification method for industrial and laboratory preparations [16] [26]. The process typically involves dissolution of the crude product in polar protic solvents such as ethanol or methanol, followed by controlled precipitation through addition of less polar solvents or gradual cooling [26]. Optimal crystallization conditions require careful control of temperature, concentration, and nucleation rate to achieve high purity and yield [26].
The selection of crystallization solvents significantly impacts product purity and crystal morphology [24] [26]. Ethanol-water mixtures in ratios ranging from three-to-one to one-to-one demonstrate optimal performance for most applications [26]. Alternative solvent systems include methanol-acetone and isopropanol-diethyl ether combinations, each offering distinct advantages for specific purity requirements [24].
Column chromatography techniques provide additional purification options, particularly for laboratory-scale preparations [20]. Silica gel stationary phases with polar mobile phase systems such as dichloromethane-methanol gradients effectively separate the target compound from synthetic impurities [20]. The incorporation of basic additives such as triethylamine helps prevent irreversible adsorption of the basic amine functionalities [20].
Table 3: Purification Method Comparison
| Method | Purity Achieved (%) | Yield Recovery (%) | Time Required (h) |
|---|---|---|---|
| Ethanol-Water Crystallization | 98-99 | 85-90 | 12-24 |
| Methanol-Acetone Crystallization | 97-98 | 80-85 | 8-16 |
| Silica Gel Chromatography | 99+ | 70-80 | 4-8 |
| Activated Carbon Treatment | 95-97 | 90-95 | 2-4 |
Yield optimization strategies focus on minimizing material losses during purification while maintaining stringent purity standards [27]. Statistical analysis of reaction parameters using design-of-experiment methodologies has identified optimal conditions for maximizing both conversion and selectivity [27]. Temperature control emerges as the most critical factor, with optimal ranges varying depending on the specific synthetic route employed [27] [22].
The implementation of continuous purification systems in industrial settings allows for real-time monitoring and adjustment of purification parameters [16]. These systems incorporate automated crystallization units with feedback control based on in-line analytical measurements [16]. The integration of solvent recovery systems reduces waste generation and improves overall process economics .
The experimentally verified (^1H 400 MHz, D2O) and predicted (^13C 100 MHz, DMSO-d6) chemical shifts are summarised below. Predicted values were generated with the NMReDATA prediction engine and cross-validated against nearest-neighbour experimental analogues (2,4-diaminoanisole dihydrochloride and 2,5-diaminotoluene hydrochloride) [1] [2] [3].
| Nucleus / Atom index | δ / ppm | Multiplicity | J / Hz | Assignment | Data origin |
|---|---|---|---|---|---|
| ¹H-2 | 6.78 [1] | s | – | Aromatic H ortho to amino | Experiment |
| ¹H-5 | 6.45 [1] | s | – | Aromatic H meta to methoxy | Experiment |
| ¹H-NH₂ (C-2) | 5.11 [1] | br s | – | Amino protons (C-2) | Experiment |
| ¹H-NH₂ (C-5) | 5.05 [1] | br s | – | Amino protons (C-5) | Experiment |
| ¹H-OCH₃ | 3.74 [1] | s | – | Methoxy group | Experiment |
| ¹H-CH₃ (ring) | 2.29 [4] | s | – | Ring methyl (C-1) | Prediction / analogue |
| ¹³C-1 | 20.4 [4] | – | – | Toluene methyl carbon | Prediction |
| ¹³C-2 | 115.2 [2] | – | – | Aromatic C bearing NH₂ | Experiment |
| ¹³C-3 | 142.3 [5] | – | – | Quaternary C adjacent to NH₂ | Analogue |
| ¹³C-4 | 158.6 [2] | – | – | Methoxy ipso carbon | Experiment |
| ¹³C-5 | 116.1 [2] | – | – | Aromatic C bearing NH₂ | Experiment |
| ¹³C-6 | 130.0 [5] | – | – | Aromatic C meta to NH₂ | Analogue |
| ¹³C-OCH₃ | 55.8 [2] | – | – | Methoxy methyl carbon | Experiment |
Electron-impact spectra for the free base (m/z = 152) and the dihydrochloride salt (detected as [M – HCl]^+) were recorded on an Agilent 7000D QqQ instrument [6] [3].
| m/z | Relative intensity /% | Proposed ion | Fragmentation pathway |
|---|---|---|---|
| 152 | 100 [6] | M^+- | Molecular ion (C8H12N_2O) |
| 135 | 67 [6] | [M – NH₂]^+ | α-cleavage of amino group |
| 106 | 42 [6] | Methoxytolyl^+ | Loss of NH₂ and CH₃ - |
| 93 | 25 [6] | Tropylium analogue | Resonance-stabilised cation |
| 77 | 11 [6] | C6H5^+ | Benzyl cleavage |
| 43 | 8 [6] | CH3NH2^+ | Aminomethyl fragment |
The base peak at m/z 152 reflects a stabilised quinonoid electronic structure, while high-abundance daughter ions at m/z 135 and 106 verify facile deamination and demethoxylation routes [7].
Aqueous and organic solubility values were compiled from SCCS dossiers, experimental vendor data, and shake-flask saturation studies [8] [9] [10].
| Solvent (25 °C) | Solubility | Qualitative observation | Source |
|---|---|---|---|
| Water (pH 2, analytical grade) | ≥50 g L⁻¹ [9] | Clear solution (salt fully ionised) | Experimental vendor SDS |
| Water (pH 7) | ≈38 g L⁻¹ [9] | Slight yellow tint | Experimental SDS |
| Ethanol (absolute) | 10–15 g L⁻¹ [8] | Clear, faint amber | European SCCS |
| Dimethyl sulfoxide | ≥100 g L⁻¹ [8] | Viscous, colourless | SCCS |
| Acetone / Water 1 : 1 | <1 g L⁻¹ [8] | Fine precipitate | SCCS |
| n-Hexane | ≤0.01 g L⁻¹ [11] | Insoluble, separates | CAMEO data |
High hydrophilicity in acidic and neutral water mirrors the presence of two protonated amino groups, enhancing cosmetic formulation compatibility [12]. Insolubility in apolar media anticipates negligible partitioning into lipid phases.
Potentiometric titration (I = 0.1 M KCl, 25 °C) yielded two sequential acidity constants for the conjugate acid forms [12]:
| Site | pK_a | Structural attribution |
|---|---|---|
| pK_a1 | 6.39 [12] | Deprotonation of ammonium at C-2 |
| pK_a2 | 2.77 [12] | Deprotonation of ammonium at C-5 |
Complementary in-silico calculation (ALOGPS 2.1) predicted pKa1 = 6.45 and pKa2 = 2.70, corroborating empirical values within experimental uncertainty (±0.1 pK units) [13].
pH-dependent Integrity
HPLC stability assays (λ = 210 nm) tracked the parent peak (t_R 4.3 min) over 96 h at 37 °C [12]:
| pH | t_½ | Degradation pathway |
|---|---|---|
| 3 | >96 h | No detectable change |
| 7 | 52 h | Oxidative dimerisation (λ_max shift to 303 nm) |
| 9 | 18 h | Rapid quinonoid oxidation, polymeric melanoids |